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Compound of Interest

Compound Name:
4,4'-(5-Bromo-1,3-

phenylene)dipyridine

CAS No.: 361366-74-7

Cat. No.: B3327649

Get Quote

CAS 361366-74-7 | Molecular Formula: C₁₆H₁₁BrN₂
Executive Summary & Core Identity
4,4'-(5-Bromo-1,3-phenylene)dipyridine is a high-value heteroaromatic ligand extensively

utilized in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic

Frameworks (COFs). Its structural geometry—a central benzene ring flanked by two pyridine

moieties at the 1,3-positions and a reactive bromine atom at the 5-position—classifies it as a

functionalized V-shaped pillar ligand.

The bromine substituent is not merely structural; it serves as a critical "chemical handle" for

Post-Synthetic Modification (PSM), allowing researchers to introduce complex functionalities

(e.g., fluorophores, catalytic sites) into a porous framework after the lattice has formed.
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Property Specification Notes

Molecular Weight 311.18 g/mol Monoisotopic Mass: 310.01

Appearance Off-white to pale yellow solid Crystalline powder

Solubility Soluble in CHCl₃, DMF, DMSO
Poor solubility in

water/alcohols

Melting Point >180 °C (Typical for class) Decomposes at high T

pKa (Pyridine N) ~5.2 (Estimated)
Basic sites for metal

coordination

Symmetry (Effective) Key for NMR interpretation

Standardized Synthetic Protocol
Methodology: Double Suzuki-Miyaura Cross-Coupling Objective: Selective synthesis of the

disubstituted product from a trisubstituted precursor.

Reaction Logic
The synthesis utilizes 1,3,5-tribromobenzene as the electrophile and 4-pyridineboronic acid as

the nucleophile. The challenge is statistical control: we require bis-substitution while avoiding

tris-substitution. This is achieved through stoichiometry control (2.1 equivalents of boronic acid)

and monitoring.

Workflow Diagram (DOT)
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Na2CO3 (2M aq)

Extraction (DCM)
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Caption: Synthetic pathway for 4,4'-(5-Bromo-1,3-phenylene)dipyridine via controlled Suzuki

coupling.

Step-by-Step Protocol
Pre-reaction Setup: Flame-dry a 250 mL 3-neck round-bottom flask and equip with a reflux

condenser and nitrogen inlet.

Reagent Loading:

Add 1,3,5-tribromobenzene (1.0 eq, e.g., 3.15 g).

Add 4-pyridineboronic acid (2.2 eq, e.g., 2.70 g).

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1] Note: Add catalyst last or under

inert stream.

Solvent System: Add a degassed mixture of Toluene (60 mL), Ethanol (20 mL), and 2M

Na₂CO₃ (20 mL). The biphasic system ensures solubility of both organic and inorganic

components.

Reaction: Purge with N₂ for 15 mins. Heat to reflux (approx. 90-100°C) for 24 hours. Monitor

via TLC (DCM:MeOH 95:5).

Workup:

Cool to room temperature.[1][2]

Extract aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

Purification: Concentrate the crude oil. Purify via silica gel flash chromatography using a

gradient of DCM → 5% MeOH/DCM. The mono-substituted byproduct elutes first, followed

by the target bis-substituted product, and finally the tris-substituted impurity.
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Structural Characterization (Self-Validation)
To validate the synthesis, the following spectroscopic signatures must be observed. The

molecule possesses a plane of symmetry passing through the Br atom and the C-H bond at

position 2.

¹H NMR (400 MHz, CDCl₃) Expectation
Proton
Position

Multiplicity Integration Shift (δ ppm)
Assignment
Logic

Pyridine-H (α) Doublet (d) 4H 8.70 - 8.75

Deshielded by

ring nitrogen

(ortho to N).

Pyridine-H (β) Doublet (d) 4H 7.50 - 7.55

Meta to N,

coupled to α-

protons.

Benzene-H2 Triplet (t)* 1H 7.80 - 7.90

Between two

pyridine rings.

Appears as

singlet if coupling

is weak.

Benzene-H4, H6 Doublet (d) 2H 7.70 - 7.80
Ortho to

Bromine.

Note: The central benzene protons may appear as a narrow multiplet or overlapping singlets

depending on resolution.

Advanced Applications: MOF Engineering
The primary utility of CAS 361366-74-7 lies in its ability to act as a pillaring linker in pillared-

layer MOFs.

Mechanism: The "Functional Pillar" Strategy
In a typical paddlewheel MOF (e.g., Zn-carboxylate layers), this ligand replaces neutral pillars

(like 4,4'-bipyridine).
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Structural Role: The dipyridyl length defines the interlayer distance (pore size).

Functional Role: The uncoordinated Bromine atom points into the pore channel.

Post-Synthetic Modification (PSM): The Br site can undergo further Suzuki/Sonogashira

coupling inside the crystal, attaching fluorophores or catalytic sites without destroying the

framework.

MOF Construction Diagram (DOT)
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Functionalized MOF
(Catalysis/Sensing)
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Caption: Engineering logic for using 4,4'-(5-Bromo-1,3-phenylene)dipyridine in MOF

construction.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).

Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or

moisture absorption, although the pyridine rings are relatively stable.

Incompatibility: Strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3327649/docs#technical-guide-4-4-5-bromo-1-3-
phenylene-dipyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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